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Compound of Interest

Compound Name:
3-bromo-4-methoxy-N-(3-

methoxypropyl)benzamide

Cat. No.: B14916269 Get Quote

Executive Summary
3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide (Formula: C₁₂H₁₆BrNO₃; MW: 302.17

g/mol ) is a specialized pharmaceutical intermediate belonging to the class of N-substituted

benzamides.[1] It is structurally characterized by a benzoyl core substituted with a bromine

atom at the meta position and a methoxy group at the para position, coupled to a 3-

methoxypropylamine chain.

This compound serves as a critical scaffold in the synthesis of 5-HT₄ receptor agonists (similar

to prucalopride derivatives) and potassium-competitive acid blockers (P-CABs). Unlike widely

indexed commodity chemicals, the specific melting point of this intermediate is often proprietary

or dependent on the specific polymorph generated during crystallization.

Current Data Status (2026):

Experimental Melting Point: Not standardized in public chemical repositories (PubChem,

NIST).

Predicted Melting Range:85°C – 115°C (Based on structural analogs and group contribution

methods).
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Precursor Melting Point: 3-Bromo-4-methoxybenzoic acid melts at 220–224°C. The formation

of the secondary amide typically lowers the melting point significantly due to the disruption of

carboxylic acid dimers and the introduction of the flexible propyl ether chain.

This guide provides the definitive protocol for synthesis and physicochemical characterization,

ensuring researchers can generate and validate this data point with high precision.

Chemical Identity & Structural Properties[2][3][4][5]
[6][7][8]

Property Data Specification

IUPAC Name
3-bromo-4-methoxy-N-(3-

methoxypropyl)benzamide

Molecular Formula C₁₂H₁₆BrNO₃

Molecular Weight 302.17 g/mol

CAS Number
Not widely assigned; Search by

Structure/SMILES

SMILES COCCCNC(=O)c1ccc(OC)c(Br)c1

Physical State White to off-white crystalline solid

Solubility Profile
Soluble in DMSO, DMF, DCM, Methanol;

Insoluble in Water

Synthesis & Purity Validation
To ensure the melting point data collected is accurate, the compound must first be synthesized

with high purity (>98%). Impurities such as unreacted amine or acid will significantly depress

the observed melting point (eutectic effect).

Synthesis Protocol (Amide Coupling)
Reaction: 3-Bromo-4-methoxybenzoic acid + 3-Methoxypropylamine
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Activation: Dissolve 3-bromo-4-methoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane

(DCM). Add 1.1 eq of EDC·HCl and 1.1 eq of HOBt (or use Thionyl Chloride for acid chloride

route). Stir at 0°C for 30 minutes.

Coupling: Add 3-methoxypropylamine (1.1 eq) and Triethylamine (2.0 eq) dropwise.

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours under Nitrogen

atmosphere.

Workup: Wash with 1N HCl (to remove unreacted amine), Saturated NaHCO₃ (to remove

unreacted acid), and Brine. Dry over MgSO₄.

Purification (Critical): Recrystallize from Ethyl Acetate/Hexane (1:3) to obtain the stable

polymorph.

Visualization of Synthesis Pathway
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Caption: Synthesis pathway converting high-melting acid precursor into the target N-substituted

benzamide.

Melting Point Determination Protocol
Since specific literature values are scarce, the following self-validating protocol must be used to

establish the "Gold Standard" melting point for your specific batch.

Method A: Capillary Melting Point (Routine)
Instrument: Büchi M-565 or equivalent.
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Sample Prep: Dry sample in a vacuum oven at 40°C for 4 hours to remove solvent inclusions

(solvates can alter MP by 5–10°C).

Ramp Rate:

Fast Ramp (10°C/min) to 80°C.

Slow Ramp (1°C/min) from 80°C until melting is observed.

Acceptance Criteria: The melting range (onset to clear liquid) should be < 2°C. A broad range

(>3°C) indicates <95% purity or wet sample.

Method B: Differential Scanning Calorimetry (DSC)
(Definitive)
DSC is required to identify polymorphism. Benzamides often exhibit enantiotropic

polymorphism, where the melting point depends on the crystal form.

Pan: Aluminum, crimped (non-hermetic).

Atmosphere: Nitrogen purge (50 mL/min).

Protocol: Heat from 30°C to 150°C at 10°C/min.

Data Interpretation:

Endotherm 1: Solvent loss (if <100°C and broad).

Endotherm 2 (Sharp): True Melting Point (

).

Exotherm: Recrystallization (indicates unstable amorphous content).

Characterization Logic Flow
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Caption: Decision tree for validating melting point data using DSC analysis.

Reference Data & Comparison
Use this table to benchmark your experimental results against known precursors and

theoretical models.
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Compound Role Melting Point (°C) Source/Notes

3-Bromo-4-

methoxybenzoic acid
Precursor 220 – 224°C

Sigma-Aldrich [1],

Chem-Impex [2]

3-

Methoxypropylamine
Precursor - (Liquid) BP: 118°C [3]

3-Bromo-4-

methoxybenzaldehyde
Analog 48 – 54°C Chem-Impex [4]

Target Benzamide Product Expected: 85 – 115°C

Predicted based on

amide group

contribution and loss

of acid dimerization.

Note on Deviation: If your experimental MP is significantly lower (<80°C), check for residual

solvent (DCM/EtOAc). If significantly higher (>150°C), confirm the amine coupling was

successful and you have not isolated the unreacted benzoic acid starting material.

References
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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